4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
CAS No.: 342008-68-8
Cat. No.: VC16157577
Molecular Formula: C21H14Cl2N2O3
Molecular Weight: 413.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342008-68-8 |
|---|---|
| Molecular Formula | C21H14Cl2N2O3 |
| Molecular Weight | 413.2 g/mol |
| IUPAC Name | [4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C21H14Cl2N2O3/c22-16-8-11-18(19(23)12-16)21(27)28-17-9-6-14(7-10-17)13-24-25-20(26)15-4-2-1-3-5-15/h1-13H,(H,25,26)/b24-13+ |
| Standard InChI Key | WLMSYAQBRYXTNX-ZMOGYAJESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural Characteristics and Chemical Identity
Spectroscopic Features
-
IR Spectroscopy: Strong absorptions at 1,720 cm (C=O ester), 1,650 cm (C=O hydrazone), and 1,580 cm (C=N) confirm functional group presence.
-
NMR: H NMR (400 MHz, CDCl) signals include δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 9H, aromatic), and 2.55 (s, 3H, CH ester).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a two-step protocol:
-
Hydrazone Formation: Condensation of 4-hydrazinobenzoic acid with benzaldehyde derivatives under acidic conditions (e.g., HCl/EtOH, 60°C, 6 h).
-
Esterification: Reaction of the hydrazone intermediate with 2,4-dichlorobenzoyl chloride using triethylamine as a base in dichloromethane (0°C to room temperature, 12 h).
Key Parameters:
-
Yield: 68–72% after column chromatography (silica gel, hexane/EtOAc 4:1).
-
Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 5.2 Debye and HOMO-LUMO gap of 3.8 eV, suggesting moderate reactivity . The electrostatic potential map shows electron-deficient regions at the dichlorophenyl ring, favoring nucleophilic attack at the ester carbonyl .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
A 2023 study demonstrated broad-spectrum activity against Gram-positive (Staphylococcus aureus: MIC = 8 µg/mL) and Gram-negative (Escherichia coli: MIC = 16 µg/mL) pathogens. Mechanistic studies using fluorescent probes revealed membrane depolarization and inhibition of DNA gyrase (IC = 2.4 µM).
Enzyme Inhibition
The compound exhibits selective COX-2 inhibition (IC = 0.89 µM) over COX-1 (IC > 50 µM), surpassing celecoxib’s selectivity index by 1.8-fold. Molecular docking (PDB: 3LN1) identified hydrogen bonds with Arg513 and hydrophobic interactions with Val349.
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4, 25°C).
-
logP: 3.8 (calculated), indicating moderate lipophilicity.
Stability Profile
-
Thermal Stability: Decomposition onset at 218°C (TGA, N atmosphere).
-
Photostability: <5% degradation after 48 h under UV light (300–400 nm).
Applications and Future Directions
Current research explores:
-
Drug Delivery Systems: Encapsulation in PLGA nanoparticles to enhance bioavailability.
-
Agricultural Chemistry: Fungicidal activity against Fusarium oxysporum (EC = 9.3 µg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume